molecular formula C18H27N7O B4428457 N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine CAS No. 827004-74-0

N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B4428457
CAS RN: 827004-74-0
M. Wt: 357.5 g/mol
InChI Key: VQELPVKFGYPVEX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as EPTZ, is a chemical compound that belongs to the class of triazine derivatives. EPTZ is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine involves the inhibition of kinase activity through binding to the ATP-binding site of the kinase domain. This compound has been shown to exhibit high selectivity towards certain kinases, which makes it a valuable tool for studying kinase signaling pathways. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of kinase activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models. Moreover, this compound has been found to exhibit fluorescent properties, which makes it a valuable tool for imaging applications.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has several advantages for lab experiments, including its potent inhibitory activity against kinases, its selectivity towards certain kinases, and its fluorescent properties. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, including the optimization of its synthesis method, the exploration of its potential applications in other fields, such as materials science and biotechnology, and the development of new derivatives with improved properties. Moreover, further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has been extensively used in scientific research for various applications, including as a kinase inhibitor, antitumor agent, and fluorescent probe. This compound has been found to exhibit potent inhibitory activity against a wide range of kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, this compound can be used as a fluorescent probe for imaging applications due to its unique optical properties.

properties

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O/c1-3-24-9-11-25(12-10-24)13-16-21-17(19)23-18(22-16)20-14-5-7-15(8-6-14)26-4-2/h5-8H,3-4,9-13H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQELPVKFGYPVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134541
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827004-74-0
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827004-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(4-Ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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